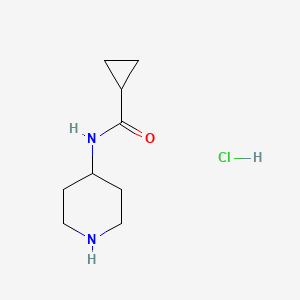N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride
CAS No.: 1219971-76-2
Cat. No.: VC2928487
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219971-76-2 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.7 g/mol |
| IUPAC Name | N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9(7-1-2-7)11-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H |
| Standard InChI Key | WHBFOXCWMNFKRX-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2CCNCC2.Cl |
| Canonical SMILES | C1CC1C(=O)NC2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Chemical Identification
N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride is identified by its CAS number 1219971-76-2 and is also known as Cyclopropanecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) . This compound represents an important class of piperidine derivatives that feature a cyclopropanecarboxamide moiety at the 4-position of the piperidine ring.
Structural Characteristics
The compound consists of a central piperidine ring with an amide linkage at the 4-position connecting to a cyclopropane ring. The protonated nitrogen of the piperidine ring is balanced by a chloride counter-ion in the hydrochloride salt form. This salt formation enhances water solubility compared to the free base form, which is advantageous for pharmaceutical applications and laboratory handling .
Physical and Chemical Properties
While comprehensive physical property data for N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride is limited in the available literature, some properties can be inferred from related compounds. The related compound N-(4-Piperidinyl)cyclopropanecarboxamide (without the hydrochloride) has a retention index value of 1.8649 . The hydrochloride salt form typically exists as a crystalline solid with enhanced stability and improved water solubility compared to its free base counterpart.
Relationship to Similar Compounds
Structural Analogues
N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride shares structural similarities with several bioactive compounds. One closely related compound is 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1219968-03-2), which features an ester linkage instead of an amide linkage. This compound has a molecular weight of 205.68 g/mol and is registered in PubChem with CID 56829546 .
Comparison with More Complex Derivatives
More complex derivatives containing the piperidine-cyclopropanecarboxamide scaffolds have been reported in literature. One such compound is N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide (CAS: 2877711-28-7), which incorporates additional functional groups including a benzothiazole moiety. This compound has a molecular formula of C₁₈H₂₂FN₃O₂S and a molecular weight of 363.5 .
Relationship to Pharmaceutical Compounds
The piperidine ring structure present in N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride is a common motif in many pharmaceutically active compounds, particularly those with analgesic properties. The structural elements found in this compound bear some resemblance to components of fentanyl-related compounds, which are known for their potent opioid activity .
Synthesis and Chemical Reactions
| Compound | ED₅₀ (MES) mg/kg | ED₅₀ (scPTZ) mg/kg | TD₅₀ mg/kg | PI (MES) |
|---|---|---|---|---|
| 12c | 24.47 | 22.50 | 499.2 | 20.4 |
| 12d | 25.25 | ND | >500 | >19.80 |
| 18b | 16.36 | ND | 406.7 | 24.85 |
Table 1: Anticonvulsant activity data for compounds with structural similarities to N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride
| Quantity | Price |
|---|---|
| 250mg | 500.00 € |
| 2500mg | 1,776.00 € |
Table 2: Commercial pricing for N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride
Research Applications
The compound is primarily used as a research chemical and building block in medicinal chemistry. Its applications include:
-
Synthetic intermediate for more complex pharmaceutical compounds
-
Structure-activity relationship studies
-
Potential scaffold for drug discovery programs targeting neurological disorders
-
Reference standard for analytical methods
Analytical Characterization
Identification Methods
Analytical characterization of N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride can be performed using standard techniques employed for similar compounds:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
For related compounds, characterization has been performed using these techniques to confirm structure and purity .
Chromatographic Analysis
The retention index value of 1.8649 reported for the non-hydrochloride form suggests that chromatographic methods can be effectively used for analysis of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would likely be suitable for quantification and purity assessment.
Future Research Directions
Structure Optimization Opportunities
The relatively simple structure of N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride offers numerous positions for structural modification to optimize biological activity:
-
Substitution on the piperidine ring
-
Modification of the cyclopropane ring
-
Introduction of additional functional groups to enhance binding to biological targets
-
Alteration of the amide linkage to modify metabolic stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume